molecular formula C11H14BrNO2 B8771933 Acetamide, N-[4-(3-bromopropoxy)phenyl]- CAS No. 40981-73-5

Acetamide, N-[4-(3-bromopropoxy)phenyl]-

Cat. No.: B8771933
CAS No.: 40981-73-5
M. Wt: 272.14 g/mol
InChI Key: GYQVTCSDOJTHEB-UHFFFAOYSA-N
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Description

Acetamide, N-[4-(3-bromopropoxy)phenyl]- is an organic compound with the molecular formula C11H14BrNO2 It is a derivative of acetamide, where the acetamide group is substituted with a 4-(3-bromo-propoxy)-phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[4-(3-bromopropoxy)phenyl]- typically involves the reaction of 4-hydroxyacetophenone with 3-bromopropylamine in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then acetylated using acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production methods for Acetamide, N-[4-(3-bromopropoxy)phenyl]- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[4-(3-bromopropoxy)phenyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and substituted amides.

    Oxidation Reactions: Products include quinones and other oxidized phenyl derivatives.

    Reduction Reactions: Products include primary amines and alcohols.

Scientific Research Applications

Acetamide, N-[4-(3-bromopropoxy)phenyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Acetamide, N-[4-(3-bromopropoxy)phenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of key enzymes .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(3-Chloro-propoxy)-phenyl]-acetamide
  • N-[4-(3-Iodo-propoxy)-phenyl]-acetamide
  • N-[4-(3-Fluoro-propoxy)-phenyl]-acetamide

Uniqueness

Acetamide, N-[4-(3-bromopropoxy)phenyl]- is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, iodo, and fluoro analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound particularly valuable in research and industrial applications .

Properties

CAS No.

40981-73-5

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

N-[4-(3-bromopropoxy)phenyl]acetamide

InChI

InChI=1S/C11H14BrNO2/c1-9(14)13-10-3-5-11(6-4-10)15-8-2-7-12/h3-6H,2,7-8H2,1H3,(H,13,14)

InChI Key

GYQVTCSDOJTHEB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCCCBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of N-(4-hydroxyphenyl)acetamide (paracetamol) (1) (1.50 g) and 1,3-dibromobutane (14) (10.0 ml) in ethyl methyl ketone (25.0 ml) containing potassium carbonate (5.0 g) was stirred overnight at room temperature. The reaction mixture was filtered, residue washed with ethyl methyl ketone and solvent evaporated under reduced pressure to get the residue. The residue was dissolved in chloroform (200.0 ml), washed with 5% NaOH solution (3×100 ml), water (3×50 ml), dried, filtered and crystallized from methanol to get the desired product N-[4-(3-Bromo-propoxy)-phenyl]-acetamide (16) (2.01 g, 75.8%), mp 115-118° C.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of N-(4-hydroxyphenyl)acetamide (10 g) and potassium carbonate (11 g) in DMF (200 ml) was stirred for 20 min at room temperature. 1,3-Dibromopropane (35 ml) was then added and stirring was continued for 4 h. The mixture was filtered and the filtrate was concentrated in vacuo. The residue was treated with water and extracted with dichloromethane. The organic phase was washed first with dilute sodium hydroxide, then with water, dried and concentrated to give a solid which was triturated with hexane to give the title compound (14 g), MP: 120°.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two

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